2-Bromo-1,3,5-trimethoxybenzene
Overview
Description
2-Bromo-1,3,5-trimethoxybenzene is an organic compound with the molecular formula C9H11BrO3. It is a brominated derivative of 1,3,5-trimethoxybenzene and is characterized by the presence of three methoxy groups (-OCH3) and one bromine atom attached to a benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Bromo-1,3,5-trimethoxybenzene can be synthesized through several methods. One common approach involves the bromination of 1,3,5-trimethoxybenzene using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is typically carried out in an organic solvent like chloroform or carbon tetrachloride at room temperature .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1,3,5-trimethoxybenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The bromine atom can be reduced to form 1,3,5-trimethoxybenzene.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium amide (NaNH2) or thiourea can be used in substitution reactions, typically in polar solvents like dimethyl sulfoxide (DMSO) or ethanol.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Reactions: Products include various substituted benzene derivatives depending on the nucleophile used.
Oxidation Reactions: Products include aldehydes and carboxylic acids.
Reduction Reactions: The primary product is 1,3,5-trimethoxybenzene.
Scientific Research Applications
2-Bromo-1,3,5-trimethoxybenzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Bromo-1,3,5-trimethoxybenzene involves its interaction with specific molecular targets and pathways. For example, in substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the benzene ring and form new bonds . In oxidation reactions, the methoxy groups are susceptible to attack by oxidizing agents, leading to the formation of aldehydes or carboxylic acids .
Comparison with Similar Compounds
Similar Compounds
1-Bromo-2,4,6-trimethoxybenzene: Similar structure but with different bromine substitution pattern.
1,3,5-Trimethoxybenzene: Lacks the bromine atom, making it less reactive in certain substitution reactions.
2-Bromo-1,3,5-trichlorobenzene: Contains chlorine atoms instead of methoxy groups, leading to different reactivity and applications.
Uniqueness
2-Bromo-1,3,5-trimethoxybenzene is unique due to the presence of both bromine and methoxy groups, which confer distinct reactivity and versatility in chemical reactions. Its ability to undergo various substitution, oxidation, and reduction reactions makes it a valuable compound in synthetic chemistry and industrial applications .
Properties
IUPAC Name |
2-bromo-1,3,5-trimethoxybenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrO3/c1-11-6-4-7(12-2)9(10)8(5-6)13-3/h4-5H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPWYNWSOQOXOPI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)OC)Br)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4061547 | |
Record name | 2-Bromo-1,3,5-trimethoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4061547 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1131-40-4 | |
Record name | 2-Bromo-1,3,5-trimethoxybenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1131-40-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzene, 2-bromo-1,3,5-trimethoxy- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001131404 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1131-40-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=151970 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzene, 2-bromo-1,3,5-trimethoxy- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Bromo-1,3,5-trimethoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4061547 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-bromo-1,3,5-trimethoxybenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.150 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthesis routes and methods
Procedure details
Q1: What is the key finding of the research paper regarding 2-Bromo-1,3,5-trimethoxybenzene?
A1: The research investigates the impact of bromine proximity on the bromination reaction of this compound. By studying primary hydrogen isotope effects, the authors aimed to elucidate the mechanism and influence of steric and electronic factors on the reaction pathway. [] This type of investigation is crucial for understanding how the presence of substituents like bromine can direct further chemical modifications on aromatic rings.
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